molecular formula C9H14O2 B13838003 3-Hydroxy-2-propan-2-ylcyclohex-2-en-1-one

3-Hydroxy-2-propan-2-ylcyclohex-2-en-1-one

Cat. No.: B13838003
M. Wt: 154.21 g/mol
InChI Key: MAEUZYXOCDXXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-propan-2-ylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a hydroxyl group, a propan-2-yl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-propan-2-ylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . The reaction conditions typically include a basic environment, such as sodium hydroxide or potassium hydroxide, and a suitable solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-propan-2-ylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in halogenated or aminated derivatives.

Scientific Research Applications

3-Hydroxy-2-propan-2-ylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-propan-2-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the cyclohexene ring provides structural stability. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-propan-2-ylcyclohex-2-en-1-one is unique due to its specific combination of functional groups and ring structure

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-hydroxy-2-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C9H14O2/c1-6(2)9-7(10)4-3-5-8(9)11/h6,10H,3-5H2,1-2H3

InChI Key

MAEUZYXOCDXXOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(CCCC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.